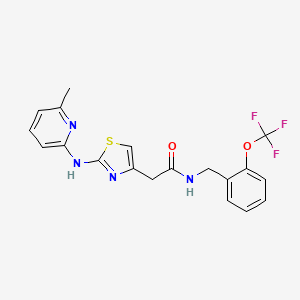
2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a thiazole ring, a pyridine ring, an amine group, an acetamide group, and a trifluoromethoxy group. These groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel compounds with antimicrobial properties. For instance, compounds with a thiazole moiety have been synthesized and shown to display good antimicrobial activity (Asmaa M. Fahim, Eman H. I. Ismael, 2019). These studies often explore the structural basis for the biological activity, aiming to identify potent antimicrobial agents.
Structure-Activity Relationships
Investigations into the structure-activity relationships of compounds, particularly those targeting specific pathways like PI3K/mTOR, have been conducted to improve metabolic stability and enhance efficacy (Markian M Stec et al., 2011). Such studies are crucial for drug development, providing insights into how structural changes in molecules can affect their biological activity and pharmacokinetics.
Anticancer Activity
Several studies have synthesized and evaluated the anticancer activities of compounds containing thiazole and related moieties. For example, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were found to show potent antiproliferative activity against certain cancer cell lines (Zhilin Wu et al., 2017). These findings are significant for the development of new therapeutic agents against cancer.
Photophysical Properties
The photophysical properties of related compounds, such as those involving hydrogen bonding with the N-(benzo[d]thiazol-2-yl) acetamide structure, have been explored. These studies shed light on the potential applications of these compounds in materials science and photovoltaic efficiency modeling (Umamahesh Balijapalli et al., 2017).
Ligand-Protein Interactions
Research into the interactions between synthesized compounds and proteins can provide insights into their mechanism of action and potential therapeutic uses. Spectroscopic and quantum mechanical studies, along with ligand-protein interaction analyses, have been conducted to understand these dynamics and assess the compounds' suitability for applications such as dye-sensitized solar cells (DSSCs) and as potential NLO materials (Y. Mary et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-12-5-4-8-16(24-12)26-18-25-14(11-29-18)9-17(27)23-10-13-6-2-3-7-15(13)28-19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJQHVWZUUILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

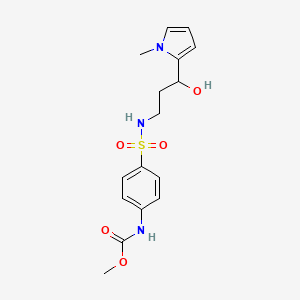
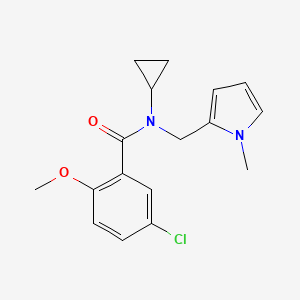

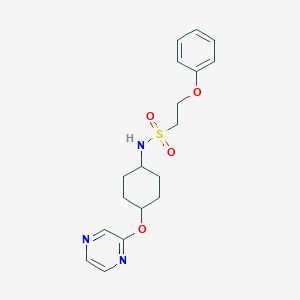
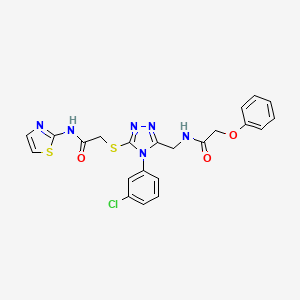
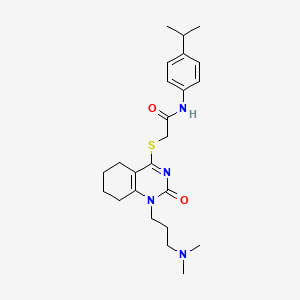
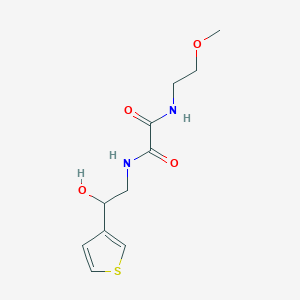
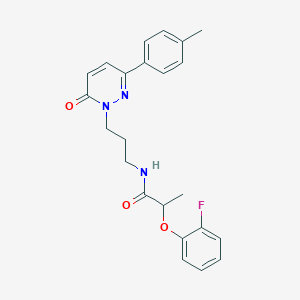
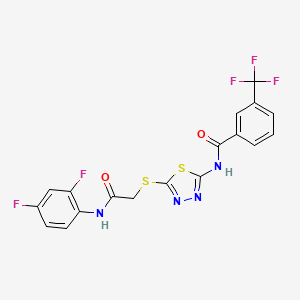
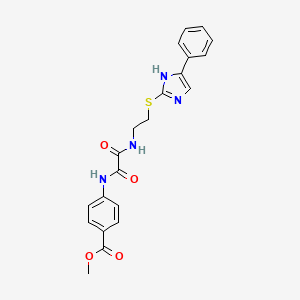
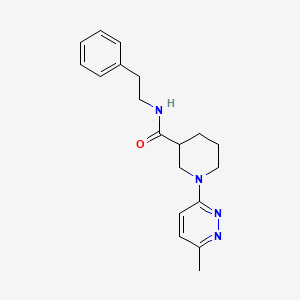
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)